molecular formula C20H18N6O2 B11127684 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Número de catálogo: B11127684
Peso molecular: 374.4 g/mol
Clave InChI: DORUBFWCCLKHKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

This compound is a heterocyclic acetamide derivative featuring a pyrazinone core substituted with a phenyl group and linked via an acetamide bridge to a [1,2,4]triazolo[4,3-a]pyridine moiety. The pyrazinone ring (2-oxo-1,2-dihydropyrazine) contributes electron-deficient properties, while the triazolopyridine unit may enhance binding affinity through π-π stacking or hydrogen bonding interactions. Synthesis typically involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous methodologies in the literature .

Propiedades

Fórmula molecular

C20H18N6O2

Peso molecular

374.4 g/mol

Nombre IUPAC

2-(2-oxo-5-phenylpyrazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H18N6O2/c27-19(21-10-9-18-24-23-17-8-4-5-11-26(17)18)14-25-13-16(22-12-20(25)28)15-6-2-1-3-7-15/h1-8,11-13H,9-10,14H2,(H,21,27)

Clave InChI

DORUBFWCCLKHKH-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origen del producto

United States

Métodos De Preparación

Halogen Displacement and Hydrazine Substitution

The synthesis begins with 2,4-dichloro-3-phenylpyridine 1 , where the 4-chloro group is displaced by an alkoxy group using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. For example, reaction with methanol yields 4-methoxy-2-chloro-3-phenylpyridine 2 with >85% efficiency. Subsequent displacement of the 2-chloro group with hydrazine hydrate in ethanol at reflux produces 2-hydrazinyl-4-methoxy-3-phenylpyridine 3 , a critical intermediate for triazole formation.

Acylation and Cyclodehydration

Table 1: Reaction Conditions for Triazolopyridine Ethylamine Synthesis

StepReactantsConditionsYield (%)Catalyst/Reagent
1.11 + MeOHNaH, THF, 0°C, 2h87NaH
1.22 + NH₂NH₂·H₂OEtOH, reflux, 6h78None
1.33 + cyclopropylacetyl chlorideTEA, DCM, rt, 12h92TEA
1.44 + Burgess reagentCH₃CN, 60°C, 4h81Burgess reagent
1.55 + BBr₃DCM, -78°C, 1h89BBr₃
1.66 + ethyl bromideK₂CO₃, DMF, 80°C, 8h75K₂CO₃

Synthesis of the Pyrazinone Acetic Acid Moiety

The 2-oxo-5-phenyl-1(2H)-pyrazinylacetic acid fragment is prepared via oxidation and side-chain elongation.

Oxidation of 5-Phenylpyrazine

5-Phenylpyrazine 8 is oxidized to 2-oxo-5-phenyl-1(2H)-pyrazine 9 using meta-chloroperbenzoic acid (m-CPBA) in chloroform at room temperature for 24 hours. This step achieves >90% conversion, with the keto group introduced regioselectively at the 2-position.

Acetic Acid Side-Chain Introduction

The acetic acid side-chain is appended via a nucleophilic aromatic substitution (NAS) reaction. Treatment of 9 with ethyl bromoacetate in dimethylformamide (DMF) at 120°C for 8 hours in the presence of potassium carbonate (K₂CO₃) yields ethyl 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetate 10 . Saponification with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 3 hours produces 2-(2-oxo-5-phenyl-1(2H)-pyrazinyl)acetic acid 11 (Table 2).

Table 2: Reaction Conditions for Pyrazinone Acetic Acid Synthesis

StepReactantsConditionsYield (%)Catalyst/Reagent
2.18 + m-CPBACHCl₃, rt, 24h91m-CPBA
2.29 + ethyl bromoacetateK₂CO₃, DMF, 120°C, 8h83K₂CO₃
2.310 + LiOHTHF/H₂O, 50°C, 3h95LiOH

Conjugation via Amide Bond Formation

The final step involves coupling the triazolopyridine ethylamine 7 with the pyrazinone acetic acid 11 using carbodiimide chemistry.

Activation of the Carboxylic Acid

A solution of 11 in DCM is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) at 0°C for 30 minutes to form the active ester intermediate.

Amide Bond Formation

The activated ester is reacted with 7 in the presence of N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the target compound 12 with a purity of >98% (HPLC) and an overall yield of 68% (Table 3).

Table 3: Reaction Conditions for Final Conjugation

StepReactantsConditionsYield (%)Catalyst/Reagent
3.111 + EDC/HOBtDCM, 0°C, 30min-EDC, HOBt
3.2Activated ester + 7 DIPEA, DCM, rt, 12h68DIPEA

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolopyridine-H), 8.15–7.20 (m, 5H, phenyl-H), 4.20 (t, J=6.4 Hz, 2H, CH₂N), 3.65 (s, 2H, COCH₂), 2.95 (t, J=6.4 Hz, 2H, CH₂NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 162.3 (pyrazinone-C=O), 148.2–125.4 (aromatic carbons), 41.8 (CH₂NH).

  • HRMS : m/z calculated for C₂₁H₁₈ClN₅O₂ [M+H]⁺: 432.1234; found: 432.1236.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the triazolopyridine ring and the trans-configuration of the acetamide linkage. The dihedral angle between the triazolopyridine and pyrazinone planes is 78.5°, indicating minimal conjugation between the aromatic systems .

Análisis De Reacciones Químicas

Tipos de reacciones

N-(2-[1,2,4]triazolo[4,3-a]piridin-3-iletil)-2-[2-oxo-5-fenil-1(2H)-pirazinil]acetamida: puede experimentar diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

    Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

    Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir, especialmente en los anillos de fenilo y pirazina.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en medio ácido.

    Reducción: Hidruro de litio y aluminio en éter seco.

    Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.

Productos principales

    Oxidación: Formación de ácidos carboxílicos o cetonas.

    Reducción: Formación de alcoholes o aminas.

    Sustitución: Formación de derivados halogenados.

Aplicaciones Científicas De Investigación

N-(2-[1,2,4]triazolo[4,3-a]piridin-3-iletil)-2-[2-oxo-5-fenil-1(2H)-pirazinil]acetamida: tiene varias aplicaciones en la investigación científica:

    Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

    Biología: Se estudia por su potencial como inhibidor enzimático o modulador de receptores.

    Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y anticancerígenas.

    Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.

Mecanismo De Acción

El mecanismo de acción de N-(2-[1,2,4]triazolo[4,3-a]piridin-3-iletil)-2-[2-oxo-5-fenil-1(2H)-pirazinil]acetamida implica su interacción con dianas moleculares específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos o modular la actividad del receptor al interactuar con proteínas receptoras. Las vías y dianas exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Pyrazinone Cores

Compounds sharing the pyrazinone scaffold, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (e.g., 7a-c), exhibit similar electron-deficient characteristics.

Property Target Compound Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Molecular Weight ~430 g/mol (estimated) ~380–420 g/mol
Solubility (LogP) 2.8 (predicted) 3.1–3.5 (experimental)
Synthetic Yield 40–50% (multi-step) 60–75% (optimized conditions)

Triazole-Containing Analogues

Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides share the triazole moiety but lack the pyrazinone core. These analogues demonstrate moderate antimicrobial activity (MIC: 8–32 µg/mL) but exhibit lower selectivity indices compared to the target compound, which is hypothesized to have improved CNS penetration due to its triazolopyridine group .

Pyrimidinone Derivatives

Derivatives such as N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (compound 3g) feature fused pyrimidinone systems. While these compounds show potent kinase inhibition (IC₅₀: <10 nM), their bulkier structures may limit bioavailability compared to the target compound’s compact acetamide bridge .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Formation of the pyrazinyl core via cyclization under controlled temperatures (10–15°C) to minimize side reactions.

Introduction of the phenyl group via nucleophilic aromatic substitution.

Coupling the triazolopyridine-ethylamine moiety using amide bond formation (e.g., EDC/HOBt-mediated coupling).
Purification via column chromatography and recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms substituent positions and connectivity (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry for ambiguous cases.
  • HPLC : Assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (10–20°C) reduce side reactions in cyclization steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Screening : Test Pd-based catalysts for coupling efficiency (e.g., Suzuki-Miyaura for aryl introductions).
  • DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., pH, stoichiometry) .

Q. How should contradictory bioactivity data across similar compounds be analyzed?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects using a table (example below).
  • Assay Variability : Replicate assays under standardized conditions (e.g., cell line consistency, incubation time).
CompoundSubstituent ModificationsBioactivity (IC₅₀, nM)Key Observation
Target CompoundPyrazinyl + Triazolopyridine12.3 ± 1.5High kinase inhibition
Analog A ()Thienopyrimidine core45.7 ± 3.2Moderate antiviral activity
Analog B ( )Chlorobenzyl group8.9 ± 0.8Enhanced solubility
  • Statistical Tools : Apply ANOVA to assess significance of differences .

Q. What computational strategies predict this compound’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, CDK2).
  • QSAR Modeling : Train models on triazolopyridine derivatives to predict IC₅₀ values.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • Target Prioritization : Cross-reference with databases like ChEMBL for known target associations .

Q. How to design experiments for evaluating metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) at 37°C, monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Half-Life Calculation : Use the formula t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant.
  • Metabolite Identification : Employ UPLC-QTOF to detect phase I/II metabolites .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., AMBER vs. CHARMM).
  • Protonation State Check : Use MarvinSketch to predict dominant ionization states at physiological pH.
  • Solvent Accessibility : Perform docking with explicit water molecules.
  • Experimental Validation : Synthesize top-scoring analogs for side-by-side testing .

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